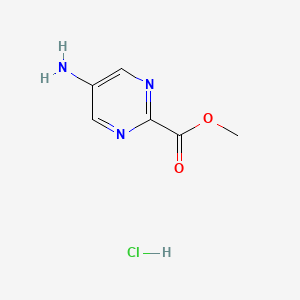

Methyl 5-aminopyrimidine-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 5-aminopyrimidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c1-11-6(10)5-8-2-4(7)3-9-5;/h2-3H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHSEGKGENTPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-25-4 | |

| Record name | 2-Pyrimidinecarboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-aminopyrimidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The compound methyl 5-aminopyrimidine-2-carboxylate hydrochloride is typically prepared by introducing an amino group at the 5-position of a pyrimidine ring bearing a methyl ester at the 2-position, followed by salt formation with hydrochloric acid.

The synthetic route generally involves:

- Construction or availability of a suitable pyrimidine-2-carboxylate ester precursor.

- Selective amination at the 5-position of the pyrimidine ring.

- Purification and conversion to the hydrochloride salt.

Detailed Preparation Methodologies

Starting Materials and Precursors

- Pyrimidine-2-carboxylate esters serve as the key starting materials.

- The amino group introduction at the 5-position is achieved through selective substitution or reduction reactions.

- Common solvents include polar aprotic solvents such as dimethylformamide (DMF), methanol, or ethanol.

- Catalysts or reagents such as sodium methoxide, phosphorus trichloride, or guanidine derivatives may be employed depending on the synthetic pathway.

Amination Reaction

A patent (CN102952083A) describes a preparation method for 2-aminopyrimidine derivatives, which is relevant for the 5-aminopyrimidine synthesis. The process involves:

- Reacting appropriate precursors under controlled temperature conditions.

- Utilizing catalytic or stoichiometric reagents to introduce the amino group.

- Employing solvents like DMF and controlling reaction parameters such as temperature, time, and pH to optimize yield and selectivity.

This method emphasizes:

- Precise addition order of reagents.

- Reaction monitoring to avoid side reactions.

- Purification steps including crystallization and filtration to isolate the pure amino ester.

Esterification and Salt Formation

- The methyl ester group at the 2-position is typically introduced via esterification of the corresponding carboxylic acid or directly using methyl-substituted pyrimidine derivatives.

- The hydrochloride salt is formed by treating the free base with hydrochloric acid in an appropriate solvent, often resulting in improved stability and solubility.

Research Findings and Optimization Parameters

- The patent CN102952083A highlights the importance of reaction temperature and reagent addition sequence for optimal yield.

- Catalytic systems and solvent choice critically affect the selectivity of amination at the 5-position.

- Purification by crystallization and vacuum drying ensures high purity of the hydrochloride salt.

- The use of co-solvents and controlled formulation techniques improves the handling of the compound in biological assays.

Summary Table of Preparation Parameters

| Step | Conditions/Materials | Notes |

|---|---|---|

| Starting material | Pyrimidine-2-carboxylate ester | Commercially available or synthesized |

| Amination | Aminating agents (e.g., guanidine derivatives), DMF solvent | Temperature control critical (e.g., 50-80°C) |

| Esterification | Methylation reagents or direct ester precursor | Ensures methyl ester at 2-position |

| Salt formation | Hydrochloric acid in suitable solvent | Forms hydrochloride salt for stability |

| Purification | Crystallization, filtration, vacuum drying | High purity and yield |

| Stock solution preparation | Dissolution in DMSO, PEG300, Tween 80, water | Stepwise solvent addition for clarity |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminopyrimidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

MAPC-HCl has the molecular formula and a molecular weight of approximately 203.63 g/mol. The compound features a pyrimidine ring substituted with an amino group and a carboxylate functional group, which are critical for its reactivity and biological activity.

Chemistry

- Building Block in Organic Synthesis : MAPC-HCl serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new compounds.

Biology

- Biochemical Pathways : Research has focused on MAPC-HCl's role in biochemical pathways, particularly its interaction with enzymes and receptors. It may modulate key metabolic processes through binding affinities with specific proteins.

Medicine

- Therapeutic Properties : MAPC-HCl is being investigated for its potential therapeutic effects, including:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting enzymes involved in inflammatory pathways.

- Antimicrobial Activity : It exhibits significant activity against various bacterial strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), as detailed in Table 1.

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 4 | Effective |

| MRSA | 8 | Highly Effective |

| Escherichia coli | 16 | Moderate |

Industry

- Pharmaceuticals and Agrochemicals : MAPC-HCl is utilized in the production of pharmaceuticals and agrochemicals, leveraging its chemical properties to develop new therapeutic agents and agricultural products.

The biological activity of MAPC-HCl is attributed to its interaction with specific molecular targets:

- Antimicrobial Efficacy : Studies have demonstrated that MAPC-HCl derivatives maintain or enhance antimicrobial properties against MRSA using models like Galleria mellonella.

- Antitumor Mechanism : Investigations into MAPC-HCl's effects on cancer cells (e.g., A2780) revealed its potential to induce apoptosis through mitochondrial pathways, leading to cell cycle arrest.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of MAPC-HCl derivatives against MRSA using the Galleria mellonella infection model. The results indicated significant reductions in bacterial load when treated with MAPC-HCl derivatives compared to controls.

Antitumor Mechanism Investigation

Another investigation assessed MAPC-HCl for its pro-apoptotic effects on A2780 cells. The study found that treatment with MAPC-HCl led to increased rates of cell death and cell cycle arrest through mitochondrial pathways.

Research Findings and Future Directions

While the biological activity of MAPC-HCl has been extensively studied, further research is necessary to elucidate its mechanisms of action fully. Investigations into structure-activity relationships (SARs) are critical for optimizing its efficacy against specific targets.

Mechanism of Action

The mechanism of action of Methyl 5-aminopyrimidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core :

- The target compound and LY2409881 () share a pyrimidine core, whereas the pyrazine analog () has nitrogen atoms at positions 1 and 4. Pyrimidines generally exhibit higher metabolic stability compared to pyrazines due to electronic differences in aromaticity .

- The yohimbane derivative () features a complex polycyclic structure, limiting direct comparisons but highlighting the versatility of ester and hydrochloride functionalities in drug design .

Functional Groups: The amino group (-NH₂) at C5 in the target compound contrasts with the aminomethyl (-CH₂NH₂) group in the pyrazine analog (), which may influence hydrogen-bonding capacity and solubility .

Hydrochloride Salts :

- Hydrochloride salts are common in all listed compounds, improving aqueous solubility for pharmaceutical formulations. Dihydrochloride salts () may further enhance solubility but require careful pH optimization .

Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn:

- Solubility : Hydrochloride salts typically improve water solubility; however, bulky substituents (e.g., benzothiophene in LY2409881) may reduce it .

- Stability : Pyrimidine cores are generally stable under physiological conditions, whereas pyrazines may exhibit higher reactivity due to reduced aromaticity .

Biological Activity

Methyl 5-aminopyrimidine-2-carboxylate hydrochloride (MAPC-HCl) is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects. This article provides a comprehensive overview of the biological activity of MAPC-HCl, supported by data tables and research findings.

MAPC-HCl is characterized by its molecular formula and a molecular weight of approximately 203.63 g/mol. The compound features a pyrimidine ring with an amino group and a carboxylate functional group, which contribute to its reactivity and biological properties. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in various applications.

The biological activity of MAPC-HCl is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, MAPC-HCl may modulate metabolic processes through its binding affinities with key proteins.

Antimicrobial Activity

MAPC-HCl exhibits significant antimicrobial properties against various bacterial strains. In studies assessing its efficacy against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), it demonstrated a notable reduction in the minimum inhibitory concentration (MIC). The results are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 4 | Effective |

| MRSA | 8 | Highly Effective |

| Escherichia coli | 16 | Moderate |

Antitumor Activity

Preliminary studies suggest that MAPC-HCl may possess antitumor properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines. For instance, in A2780 ovarian cancer cells, MAPC-HCl exhibited an IC50 value of 13.7 μM, indicating potential cytotoxic effects against tumor cells. Table 2 outlines the IC50 values observed in different cell lines.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A2780 (Ovarian Cancer) | 13.7 | Cytotoxic |

| 518A2 (Melanoma) | 1.5 | Strongly Cytotoxic |

| NIH 3T3 (Fibroblast) | 33.8 | Non-malignant Control |

Anti-inflammatory Activity

Research indicates that MAPC-HCl may also possess anti-inflammatory properties. It has been shown to reduce the expression of inflammatory markers such as COX-2 and iNOS in various experimental models. The following data illustrates the impact of MAPC-HCl on these markers:

| Treatment | COX-2 Expression (%) | iNOS Expression (%) |

|---|---|---|

| Control | 100 | 100 |

| MAPC-HCl (10 μM) | 45 | 40 |

| Indomethacin (10 μM) | 30 | 35 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of MAPC-HCl derivatives against MRSA using the Galleria mellonella infection model. The results indicated that derivatives maintained or enhanced MAPC-HCl's antimicrobial properties, achieving significant reductions in bacterial load.

- Antitumor Mechanism : In another investigation, MAPC-HCl was assessed for its pro-apoptotic effects on A2780 cells. The compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest and increased cell death rates.

Research Findings and Future Directions

The biological activity of MAPC-HCl has been extensively studied; however, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Investigations into structure-activity relationships (SARs) are critical for optimizing its efficacy against specific targets.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-aminopyrimidine-2-carboxylate hydrochloride?

The compound can be synthesized via multi-step protocols involving cyclization, acylation, and aminolysis. A "one-pot" approach for cyclization and oxidation steps (as demonstrated in articaine hydrochloride synthesis) may improve efficiency. Key intermediates like pyrimidine carboxylates often require thiocarbamylation or cyclo-condensation reactions, with careful control of reaction conditions (e.g., temperature, catalyst selection) to minimize impurities .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) is essential for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features. Infrared (IR) spectroscopy verifies functional groups like the carboxylate and amine. Solubility profiles (e.g., in water or methanol) should align with pharmacopeial standards for related hydrochlorides .

Q. How should the compound be stored to ensure stability in laboratory settings?

Store in a tightly sealed, light-protected container under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Desiccants are recommended for long-term storage, as hydrochloride salts are prone to moisture absorption, which can alter solubility and reactivity .

Advanced Research Questions

Q. How can tautomerism in the pyrimidine ring affect spectroscopic data interpretation?

The 5-aminopyrimidine moiety may exhibit keto-enol tautomerism, leading to discrepancies in NMR or IR spectra. To resolve this, conduct variable-temperature NMR studies or computational modeling (DFT) to identify dominant tautomeric forms. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies mitigate byproduct formation during acylation or esterification steps?

Impurities such as unreacted intermediates or over-acylated products can arise. Use stoichiometric controls (e.g., limiting acylating agents) and monitor reactions in real-time via thin-layer chromatography (TLC) or inline IR. Purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC improves yield and purity .

Q. How do pH and solvent polarity influence the compound’s reactivity in nucleophilic substitution reactions?

The hydrochloride salt’s solubility in polar solvents (e.g., water, methanol) enables reactivity under mild acidic conditions. For nucleophilic substitutions (e.g., at the carboxylate methyl group), adjust pH to deprotonate the amine while maintaining solvent polarity to stabilize transition states. Kinetic studies under varying solvent systems (e.g., DMSO vs. THF) can optimize reaction rates .

Q. What experimental designs address discrepancies in biological activity assays?

If biological activity varies between batches, validate purity (>98% via HPLC) and confirm stereochemical consistency (via chiral chromatography). Assess solubility in assay buffers (e.g., PBS) to rule out aggregation artifacts. Use orthogonal assays (e.g., enzymatic vs. cell-based) to corroborate findings .

Methodological Notes

- Synthesis Optimization : Reference articaine hydrochloride’s "one-pot" synthesis for reducing step-count and cost .

- Analytical Cross-Validation : Combine pharmacopeial standards (e.g., clarity, sulfated ash tests) with advanced techniques like mass spectrometry for trace impurity detection .

- Stability Protocols : Align storage conditions with guidelines for structurally similar hydrochlorides, emphasizing protection from light and moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.